molecular formula C18H22N2O4 B2825264 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1047681-52-6

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2825264
CAS No.: 1047681-52-6
M. Wt: 330.384
InChI Key: NOOVNDBKXLICJG-UHFFFAOYSA-N
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Description

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, which is known for its stability and aromaticity, and a butanoic acid moiety, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: This step involves the nitration of naphthalene followed by reduction to form the corresponding amine.

    Attachment of the butanoic acid moiety: The naphthalene amine is then reacted with a suitable butanoic acid derivative under acidic or basic conditions to form the desired product.

    Introduction of the 3-methoxypropyl group: This step involves the alkylation of the intermediate product with 3-methoxypropylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Methoxypropyl)amino)-4-(phenylamino)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-((3-Methoxypropyl)amino)-4-(benzylamino)-4-oxobutanoic acid: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

The presence of the naphthalene ring in 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid imparts unique properties, such as increased stability and potential for π-π interactions, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-methoxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-10-4-9-19-16(18(22)23)12-17(21)20-15-8-7-13-5-2-3-6-14(13)11-15/h2-3,5-8,11,16,19H,4,9-10,12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOVNDBKXLICJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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